(Triethylsilyl)acetylene
Overview
Description
(Triethylsilyl)acetylene is a bulky trialkylsilyl-protected alkyne. It undergoes Cadiot-Chodkiewicz cross-coupling reaction with various bromoalkynes to yield synthetically useful unsymmetrical diynes . Rhodium-catalyzed dimerization of this compound has also been reported .
Synthesis Analysis
This compound undergoes Cadiot-Chodkiewicz cross-coupling reaction with various bromoalkynes to yield synthetically useful unsymmetrical diynes . It also participates in microwave-assisted, one-pot, three-step Sonogashira cross-coupling-desilylation-cycloaddition reaction for the preparation of 1,4-disubstituted 1,2,3-triazoles .Chemical Reactions Analysis
This compound undergoes Cadiot-Chodkiewicz cross-coupling reaction with various bromoalkynes to yield synthetically useful unsymmetrical diynes . It is also used in Sonogashira couplings as the equivalent of acetylene . Using this protected alkyne, as opposed to acetylene itself, prevents further coupling reactions .Physical and Chemical Properties Analysis
This compound is a colorless transparent liquid at room temperature . Its refractive index is 1.433 (lit.) and its density is 0.783 g/mL at 25 °C (lit.) .Scientific Research Applications
Hydrosilylation Catalysts
(Triethylsilyl)acetylene has been studied in the context of hydrosilylation reactions. For instance, Okamoto et al. (2002) explored the use of a novel catalyst for the vapor-phase hydrosilylation of acetylene with trichlorosilane or trimethoxysilane, highlighting the catalyst's active and thermally stable nature (Okamoto, Kiya, Yamashita, & Suzuki, 2002).
Cross-Coupling Reactions
Marino and Nguyen (2002) investigated the Cadiot-Chodkiewicz cross-coupling reaction using bulky trialkylsilyl-protected alkynes, including triethylsilyl acetylenes. This study emphasized the synthesis of unsymmetrical diynes, showcasing the utility of triethylsilyl acetylenes in such reactions (Marino & Nguyen, 2002).
NMR Spectroscopy and Molecular Structure
Kamieńska‐Trela (1980) focused on the NMR spectroscopy of completely 13C-labelled diacetylene and its bis(triethylsilyl) derivative. This research provided insights into the spin–spin couplings and electronic changes in these molecules, contributing to a deeper understanding of their molecular structure (Kamieńska‐Trela, 1980).
Radical Addition and Reduction Reactions
Miura, Oshima, & Utimoto (1993) examined the triethylborane induced radical addition of various organosilanes to acetylenes, including the use of triethylsilyl acetylene. Their research delved into the hydrosilylation and stereochemical aspects of these reactions (Miura, Oshima, & Utimoto, 1993).
Anionic Polymerization and Click Chemistry
Touris, Mays, & Hadjichristidis (2011) synthesized and characterized novel anionic acetylene-functionalized initiators, including 5-triethylsilyl-4-pentynyllithium. This work highlighted the potential of these initiators in the polymerization of various monomers and their application in click chemistry, demonstrating the versatility of triethylsilyl acetylene in polymer science (Touris, Mays, & Hadjichristidis, 2011).
Dehydrocondensation and Organometallic Chemistry
Voronkov et al. (1984) investigated the dehydrocondensation of trialkylsilanes with acetylene and monosubstituted acetylenes, providing significant insights into the synthesis and reaction mechanisms of trialkyl(organylethynyl)silanes (Voronkov, Ushakova, Tsykhanskaya, & Pukhnarevich, 1984).
Synthesis of Carbon-Rich Compounds
Diederich (1994) explored the preparation of acetylenic molecular and polymeric carbon allotropes and carbon-rich nanometre-sized structures. This research is significant in the context of materials science, highlighting the role of acetylenes like triethylsilyl acetylene in the development of new materials with unique properties (Diederich, 1994).
Mechanism of Action
Target of Action
(Triethylsilyl)acetylene, also known as Ethynyltriethylsilane, is a bulky trialkylsilyl-protected alkyne . Its primary targets are various bromoalkynes in the Cadiot-Chodkiewicz cross-coupling reactions .
Mode of Action
This compound undergoes Cadiot-Chodkiewicz cross-coupling reactions with various bromoalkynes to yield synthetically useful unsymmetrical diynes . This reaction is facilitated by the bulky trialkylsilyl group, which acts as a protective group for the alkyne . The trialkylsilyl group can then be cleaved off with reagents such as TBAF or DBU to form phenylacetylene derivatives .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the Cadiot-Chodkiewicz cross-coupling reaction . This reaction leads to the formation of unsymmetrical diynes, which are valuable building blocks in organic synthesis . These diynes can be further processed in various reactions, leading to a wide range of downstream effects.
Result of Action
The result of this compound’s action is the formation of unsymmetrical diynes through the Cadiot-Chodkiewicz cross-coupling reaction . These diynes are synthetically useful and can serve as precursors to a variety of other compounds in organic synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Cadiot-Chodkiewicz cross-coupling reaction can be affected by the reaction conditions, such as temperature and solvent . Additionally, the stability of this compound can be influenced by storage conditions .
Safety and Hazards
(Triethylsilyl)acetylene is classified as a flammable liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding inhalation of vapor or mist, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Relevant Papers Several papers have been published on the topic of this compound. For example, a paper titled “Recent Synthetic and Catalytic Applications of Group 4 Metallocene Bis (trimethylsilyl)acetylene Complexes” discusses new reactions of group 4 metallocene bis(trimethylsilyl)acetylene complexes . Another paper titled “Base-catalyzed addition of silylacetylenes to ketones: a route to …” discusses the base-catalyzed addition of alkynylsilanes to ketone derivatives .
Properties
IUPAC Name |
triethyl(ethynyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Si/c1-5-9(6-2,7-3)8-4/h1H,6-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSPXZXVNVQHIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348515 | |
Record name | (Triethylsilyl)acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1777-03-3 | |
Record name | (Triethylsilyl)acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Triethylsilyl)acetylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of (triethylsilyl)acetylene in organic synthesis?
A1: this compound acts as a versatile reagent in organic synthesis, primarily due to the presence of the terminal alkyne group. [, ] This functionality allows it to participate in various reactions, including:
- Dehydrocondensation reactions: It readily reacts with trialkylsilanes in the presence of a catalytic system like H2PtCl6 with iodine, lithium iodide, or trialkyliodosilanes. This reaction leads to the formation of alkynylsilanes, showcasing its use in constructing silicon-carbon bonds. []
- Cadiot-Chodkiewicz coupling: This reaction allows for the coupling of this compound with halogenated alkynes, enabling the synthesis of more complex diynes. [] This is particularly useful for building molecular frameworks with extended conjugation.
Q2: Why is the triethylsilyl group often employed in protecting alkynes?
A2: The triethylsilyl (TES) group acts as a protecting group for the alkyne functionality. This is because:
- Selective introduction: The TES group can be introduced selectively to the alkyne without affecting other functional groups in a molecule. []
- Controlled removal: The TES group can be easily removed under mild conditions when desired, typically using fluoride sources, to reveal the reactive alkyne for subsequent reactions. []
Q3: Can you explain the use of this compound in the synthesis of cyclopentadienone derivatives?
A3: this compound plays a crucial role in a multistep synthesis of substituted cyclopentadienone rings. [] Here's a simplified overview:
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